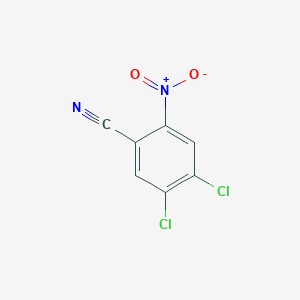

4,5-Dichloro-2-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dichloro-2-nitrobenzonitrile is a chemical compound used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, and chemical intermediates . It is a derivative of phthalonitrile .

Synthesis Analysis

The synthesis of 4,5-Dichloro-2-nitrobenzonitrile can be achieved from 4,5-Dichloro-1,2-benzenedicarboxamide . Another method involves the reaction of 2,5-dichloronitrobenzene with copper (I) cyanide . A different approach suggests the synthesis of 4,5-dichloro-2-nitrobenzonitrile from Sodium cyanide and 4,5-Dichloro-2-nitroaniline .Molecular Structure Analysis

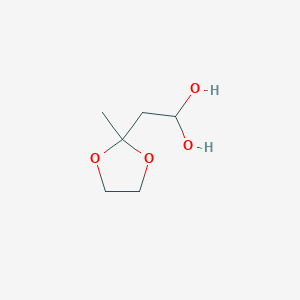

The molecular formula of 4,5-Dichloro-2-nitrobenzonitrile is C7H2Cl2N2O2 . The molecular weight is 217.01 .Chemical Reactions Analysis

The preparation of 4-chloro-2-nitrobenzonitrile involves reacting 2,5-dichloronitrobenzene with copper (I) cyanide in an inert solvent in the presence of an inorganic cyanide .Scientific Research Applications

Thermophysical Studies

- The study of nitrobenzonitriles, including compounds similar to 4,5-Dichloro-2-nitrobenzonitrile, has involved the examination of their thermal behavior. Differential scanning calorimetry was used to determine heat capacities, enthalpies, and entropies of fusion processes for isomers of nitrobenzonitriles, revealing various phase transitions and temperature-dependent properties (Jiménez et al., 2002).

Vibrational Spectroscopy Analysis

- In a related compound, 4-chloro-3-nitrobenzonitrile, vibrational spectroscopy techniques such as FT-IR and μ-Raman spectra were used for experimental analysis. This study provided insights into the harmonic and anharmonic vibrational frequencies, geometric parameters, and electronic structure, such as HOMO and LUMO energies, of nitrobenzonitriles (Sert et al., 2013).

Synthesis of Thiazoloquinazolines

- Thiazoloquinazolines were synthesized starting from 2-amino-5-nitrobenzonitrile, which shares a similar structural framework with 4,5-Dichloro-2-nitrobenzonitrile. This synthesis involved multiple steps, including the use of microwave irradiation, highlighting the utility of nitrobenzonitriles in complex organic syntheses (Besson et al., 2000).

Hydrogenation Studies

- Research on the hydrogenation of nitrobenzonitriles using Raney nickel catalysts provides insights into the chemical reactivity and transformation pathways of these compounds. The position of the nitro group relative to the nitrile group significantly influenced the hydrogenation course, which is relevant for understanding the reactivity of 4,5-Dichloro-2-nitrobenzonitrile (Koprivova & Červený, 2008).

Spectral Analysis and Thermodynamics

- Investigations into the spectral and thermodynamic properties of chloro-nitrobenzonitriles, compounds structurally related to 4,5-Dichloro-2-nitrobenzonitrile, have been conducted. These studies include Raman and FTIR spectroscopy, normal coordinate analysis, and the computation of thermodynamic functions, providing a comprehensive understanding of the physical and chemical properties of these compounds (Rastogi et al., 2009).

properties

IUPAC Name |

4,5-dichloro-2-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2N2O2/c8-5-1-4(3-10)7(11(12)13)2-6(5)9/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEOUPUFGJBXFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-nitrobenzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2666816.png)

![N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2666824.png)

![1-[4-(Cyclohexylmethylamino)piperidin-1-yl]ethanone](/img/structure/B2666829.png)

![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2666831.png)

![6-Methyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2666835.png)

![methyl 4-(2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2666837.png)